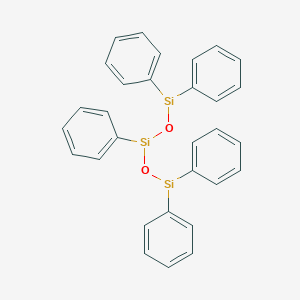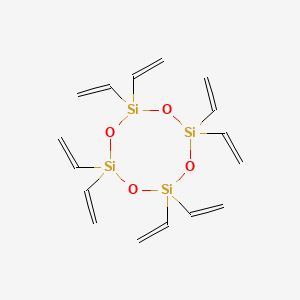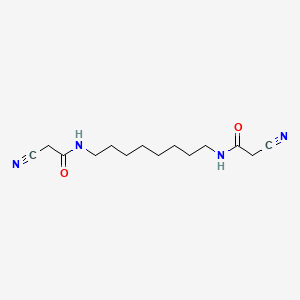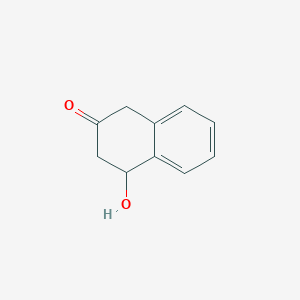![molecular formula C24H45NO3 B12565283 N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide CAS No. 194409-55-7](/img/structure/B12565283.png)
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is a chemical compound with the molecular formula C24H49NO3. . This compound is part of the ceramide family, which plays a crucial role in various biological processes, including cell signaling and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves multiple steps. One common method includes the reaction of octadec-4-yn-2-ol with hexanoyl chloride in the presence of a base such as pyridine to form the desired amide . The reaction conditions typically involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve acid chlorides or alkyl halides in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cell signaling pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in ceramide metabolism, thereby influencing cell signaling and apoptosis. The compound’s hydroxyl groups and amide linkage play a crucial role in its binding to target proteins and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: This compound is a ceramide analog with similar structural features but differs in the acyl chain length and saturation.
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: Another ceramide analog with a longer acyl chain, which affects its biological activity and solubility.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is unique due to its triple bond in the acyl chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with fully saturated or mono-unsaturated analogs .
Propriétés
Numéro CAS |
194409-55-7 |
|---|---|
Formule moléculaire |
C24H45NO3 |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide |
InChI |
InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |
Clé InChI |
PHYVPFBZKWKNMO-XZOQPEGZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC#C[C@H]([C@H](CO)NC(=O)CCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC#CC(C(CO)NC(=O)CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
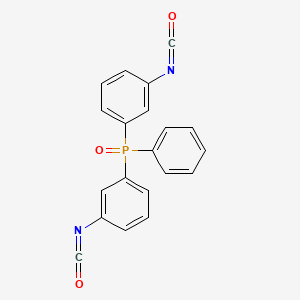
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
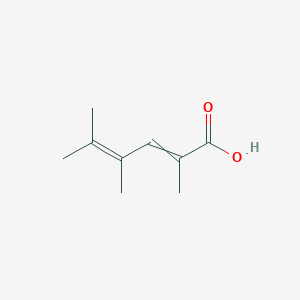
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
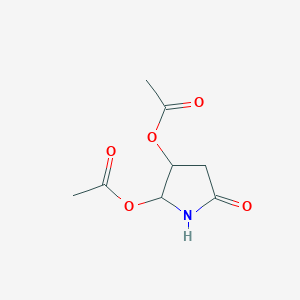
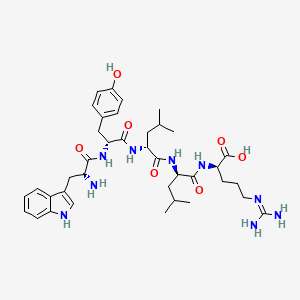
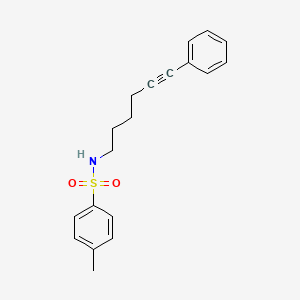
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
